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Compound of Interest

Compound Name: Adipic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining
the isotopic purity and enrichment of Adipic acid-13C6. Adipic acid, a dicarboxylic acid of
significant industrial importance, particularly in the production of nylon, is often utilized in its
isotopically labeled form in metabolic research and as an internal standard in quantitative
analytical studies. Accurate assessment of its isotopic composition is paramount for the
integrity of such research. This document details the necessary experimental protocols, data
interpretation, and visualization of workflows for this analysis.

Quantitative Data on Adipic Acid-13C6

Adipic acid-13C6 is commercially available with a specified isotopic enrichment, typically
around 99 atom % *3C. This high level of enrichment is crucial for its application as a tracer or
internal standard, as it minimizes interference from the naturally occurring unlabeled (M+0)
adipic acid. The chemical purity of the standard is also a critical parameter, with commercial
grades often exceeding 98%.[1]

Isotopologue Distribution

The isotopic purity of Adipic acid-13C6 is determined by measuring the relative abundance of
its mass isotopologues. An isotopologue is a molecule that differs only in its isotopic
composition. For Adipic acid-13C6, the isotopologues of interest range from M+0 (unlabeled)
to M+6 (fully labeled). The theoretical mass isotopologue distribution for Adipic acid-13C6 with
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99% 13C enrichment at each of its six carbon positions has been calculated and is presented in
Table 1. This distribution accounts for the natural abundance of 3C in the unlabeled portion of
the sample.

Table 1: Theoretical Mass Isotopologue Distribution of Adipic Acid-13C6 (99% Enrichment)

Isotopologue Mass Shift Theoretical Abundance (%)
M+0 0 ~0.00

M+1 +1 ~0.00

M+2 +2 ~0.00

M+3 +3 ~0.01

M+4 +4 ~0.15

M+5 +5 ~5.40

M+6 +6 ~94.44

Note: The theoretical abundances are calculated based on a binomial probability distribution,
assuming a 99% probability of each of the six carbon atoms being 13C.

Key Properties of Adipic Acid-13C6

A summary of the key physical and chemical properties of Adipic acid-13C6 is provided in
Table 2.

Table 2: Properties of Adipic Acid-13C6
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Property Value Reference
Chemical Formula 13CeH1004

Molecular Weight (Labeled) 152.10 g/mol

Isotopic Purity =99 atom % 13C

Chemical Purity >98% [1]

Mass Shift M+6

Unlabeled CAS Number 124-04-9 [1]

Labeled CAS Number 942037-55-0 [1]

Experimental Protocols

The analysis of Adipic acid-13C6 isotopic purity and enrichment is typically performed using
mass spectrometry coupled with a chromatographic separation technique, such as Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Due to the low volatility of
adipic acid, a derivatization step is required for GC-MS analysis to convert it into a more volatile
compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

This protocol details the silylation of adipic acid to form its more volatile trimethylsilyl (TMS)
ester, followed by GC-MS analysis.

2.1.1. Sample Preparation and Derivatization (Silylation)

o Standard Preparation: Accurately weigh approximately 1 mg of Adipic acid-13C6 standard
and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or pyridine) to create a 1
mg/mL stock solution.

o Sample Aliquoting: Transfer 100 uL of the stock solution to a clean, dry 2 mL autosampler
vial.
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o Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen
gas at room temperature.

e Derivatization:

o Add 50 pL of N,O-Bis(trimethylsilyDtrifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS) and 50 pL of pyridine to the dried sample.[2][3]

o Cap the vial tightly and vortex for 30 seconds.

o Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete
derivatization.[4]

o Final Preparation: After cooling to room temperature, the sample is ready for GC-MS
analysis. If necessary, the sample can be diluted with an aprotic solvent like hexane.

2.1.2. GC-MS Instrumentation and Parameters
e Gas Chromatograph: Agilent 7890B GC System (or equivalent)
e Mass Spectrometer: Agilent 5977A MSD (or equivalent)
e Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent
e Injection Volume: 1 uL
* Injector Temperature: 280°C
o Split Ratio: 20:1
e Oven Temperature Program:
o Initial temperature: 100°C, hold for 2 minutes
o Ramp: 10°C/min to 280°C
o Hold: 5 minutes at 280°C

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
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MS lon Source Temperature: 230°C

MS Quadrupole Temperature: 150°C

lonization Mode: Electron lonization (EIl) at 70 eV

Acquisition Mode: Full Scan (m/z 50-500) or Selected lon Monitoring (SIM) for higher
sensitivity, monitoring the relevant m/z values for the di-TMS-adipate isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol

This protocol describes the derivatization of adipic acid to its dibutyl ester, followed by LC-
MS/MS analysis. This method is particularly useful for complex biological matrices.

2.2.1. Sample Preparation and Derivatization (Butylation)

Standard Preparation: Prepare a 1 mg/mL stock solution of Adipic acid-13C6 in a suitable
solvent (e.g., methanol).

o Sample Aliquoting: Transfer an appropriate volume of the stock solution or sample extract to
a glass tube.

o Evaporation: Dry the sample completely under a stream of nitrogen.

o Derivatization:

o

Add 200 pL of 3 M HCI in n-butanol.

o

Cap the tube tightly and heat at 65°C for 60 minutes.

(¢]

After cooling, evaporate the reagent under a stream of nitrogen.

[¢]

Reconstitute the sample in 100 pL of the initial mobile phase.
2.2.2. LC-MS/MS Instrumentation and Parameters

e Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
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» Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

e Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 um) or equivalent
» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile

e Flow Rate: 0.4 mL/min

o Gradient:

0-1 min: 5% B

[¢]

1-5 min: 5-95% B

[¢]

5-6 min: 95% B

[e]

6-6.1 min: 95-5% B

o

6.1-8 min: 5% B

[¢]

e Column Temperature: 40°C

« Injection Volume: 5 pL

 lonization Mode: Electrospray lonization (ESI), Positive Mode
e Capillary Voltage: 3.0 kV

e Source Temperature: 150°C

e Desolvation Temperature: 400°C

e Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific parent-to-
product ion transitions for each isotopologue of dibutyl adipate.

Data Analysis and Interpretation
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The primary goal of the data analysis is to determine the relative abundance of each mass
isotopologue to calculate the isotopic purity and enrichment.

» Peak Identification and Integration: Identify the chromatographic peak corresponding to the
derivatized Adipic acid-13C6. Integrate the peak areas for each of the monitored
isotopologues (M+0 to M+6).

» Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the M+6
isotopologue relative to the sum of all isotopologues.

o Isotopic Purity (%) = [Area(M+6) / (Area(M+0) + Area(M+1) + ... + Area(M+6))] x 100

o Calculation of Isotopic Enrichment: The atom percent enrichment (APE) can be calculated
using the following formula, which considers the contribution of all labeled isotopologues:

o APE (%) =[(1 * Area(M+1) + 2 * Area(M+2) + ... + 6 * Area(M+6)) / (6 * (Area(M+0) +
Area(M+1) + ... + Area(M+6))) ] x 100

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS
analysis of Adipic acid-13C6.
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Adipic Acid-13C6 Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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